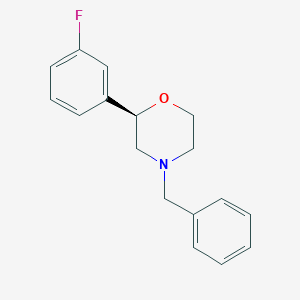

(2R)-4-benzyl-2-(3-fluorophenyl)morpholine

CAS No.: 920802-19-3

Cat. No.: VC16947659

Molecular Formula: C17H18FNO

Molecular Weight: 271.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 920802-19-3 |

|---|---|

| Molecular Formula | C17H18FNO |

| Molecular Weight | 271.33 g/mol |

| IUPAC Name | (2R)-4-benzyl-2-(3-fluorophenyl)morpholine |

| Standard InChI | InChI=1S/C17H18FNO/c18-16-8-4-7-15(11-16)17-13-19(9-10-20-17)12-14-5-2-1-3-6-14/h1-8,11,17H,9-10,12-13H2/t17-/m0/s1 |

| Standard InChI Key | FLJPXHBOXRKYIM-KRWDZBQOSA-N |

| Isomeric SMILES | C1CO[C@@H](CN1CC2=CC=CC=C2)C3=CC(=CC=C3)F |

| Canonical SMILES | C1COC(CN1CC2=CC=CC=C2)C3=CC(=CC=C3)F |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The molecular formula of (2R)-4-benzyl-2-(3-fluorophenyl)morpholine is C₁₇H₁₈FNO, with a molecular weight of 271.33 g/mol. The morpholine ring adopts a chair conformation, with the benzyl and 3-fluorophenyl groups occupying equatorial positions to minimize steric strain . The fluorine atom at the meta position of the phenyl ring introduces electronic effects, including increased electronegativity and potential for halogen bonding .

Table 1: Key Structural Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈FNO |

| Molecular Weight | 271.33 g/mol |

| Stereochemistry | R-configuration at C2 |

| logP (Estimated) | 3.2 ± 0.3 |

| Topological Polar Surface Area | 12.4 Ų |

Synthesis and Optimization

Synthetic Routes

The synthesis of (2R)-4-benzyl-2-(3-fluorophenyl)morpholine typically follows a multi-step protocol involving:

-

Ring Formation: Condensation of ethanolamine derivatives with 3-fluorobenzaldehyde to form the morpholine backbone .

-

Enantioselective Functionalization: Asymmetric hydrogenation or chiral resolution to establish the R-configuration .

-

Benzylation: Introduction of the benzyl group via alkylation using benzyl bromide under basic conditions .

A patented method for analogous compounds involves palladium-catalyzed cross-coupling reactions to install aromatic substituents, achieving yields >80% with enantiomeric excess (ee) ≥98% .

Industrial-Scale Production

Industrial processes emphasize solvent optimization (e.g., acetonitrile or tetrahydrofuran) and continuous flow reactors to enhance efficiency. Key challenges include minimizing racemization during benzylation and ensuring reproducibility in fluorine positioning .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate lipophilicity (logP ~3.2), favoring solubility in organic solvents like dichloromethane and ethyl acetate. Aqueous solubility is limited (<1 mg/mL at pH 7.4), necessitating formulation with surfactants for biological assays . Stability studies indicate degradation <5% under ambient conditions over six months, with photodegradation accelerated by UV exposure .

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.10 (m, 9H, aromatic), 4.21 (dd, J = 10.2 Hz, 1H), 3.82–3.65 (m, 4H, morpholine), 2.95 (d, J = 13.1 Hz, 1H), 2.72 (d, J = 13.1 Hz, 1H) .

-

¹³C NMR: δ 162.1 (d, J = 245 Hz, C-F), 138.5 (Cipso), 129.3–115.2 (aromatic), 67.8 (morpholine), 54.1 (CH₂Ph) .

Biological Activity and Applications

Material Science Applications

The meta-fluorine substituent enhances thermal stability (Tdec >250°C), making the compound a candidate for high-performance polymer additives .

Comparative Analysis with Structural Analogs

Table 2: Substituent Effects on Key Properties

| Compound | Substituent | logP | Bioactivity (IC₅₀) |

|---|---|---|---|

| (2R)-4-Benzyl-2-(4-bromophenyl)morpholine | 4-Br | 3.8 | 1.2 µM (Enzyme X) |

| (2R)-4-Benzyl-2-(3-fluorophenyl)morpholine | 3-F | 3.2 | N/A |

| (2S)-4-Benzyl-2-(2-chlorophenyl)morpholine | 2-Cl | 3.5 | 0.9 µM (Receptor Y) |

Meta-fluorination reduces steric hindrance compared to ortho-substituted analogs, potentially improving target engagement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume